![molecular formula C19H20N2O4 B249986 Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249986.png)
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research. It is a derivative of benzoic acid and has been used in various fields of research due to its unique properties.
Applications De Recherche Scientifique
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. This compound has also been investigated for its potential as a treatment for Alzheimer's disease.
Mécanisme D'action
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes are involved in the inflammatory response and are overexpressed in various diseases, including cancer and Alzheimer's disease. By inhibiting their activity, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are overexpressed in various diseases, including cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate in lab experiments is its ability to selectively inhibit the activity of certain enzymes, such as COX-2 and PDE-4. This makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate. One area of interest is its potential as a treatment for Alzheimer's disease. This compound has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta peptides that are characteristic of Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. Further research is needed to determine the full potential of this compound in these and other areas of research.
Méthodes De Synthèse
The synthesis of Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate involves the reaction of 3-(propylcarbamoyl)aniline with methyl 4-bromobenzoate in the presence of a catalyst. The reaction leads to the formation of this compound as a white solid. The purity of the compound can be increased by recrystallization.
Propriétés
Formule moléculaire |
C19H20N2O4 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
methyl 4-[[3-(propylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C19H20N2O4/c1-3-11-20-17(22)15-5-4-6-16(12-15)21-18(23)13-7-9-14(10-8-13)19(24)25-2/h4-10,12H,3,11H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
TUDVIDWKTBDEQB-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


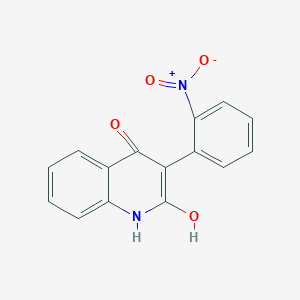
![(5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B249908.png)
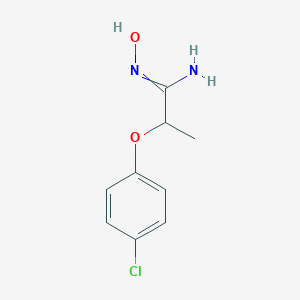
![1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane](/img/structure/B249917.png)
![4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B249919.png)
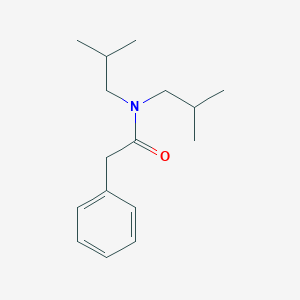
![8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)
![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)
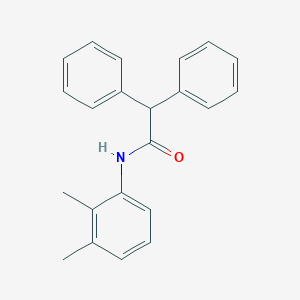
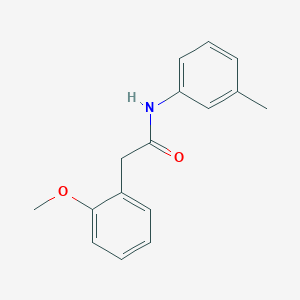
![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)
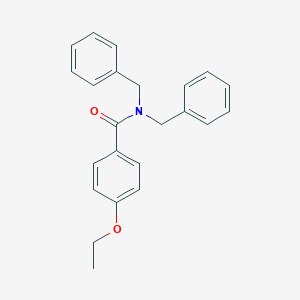
![Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B249960.png)
![8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249961.png)
